4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride
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Overview
Description
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a piperidine ring attached to the amide nitrogen. This compound is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) pathway . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of this pathway leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Result of Action
The action of this compound results in significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the hypoxic conditions in which the target cells reside . The hypoxic environment around the tumor tissue can increase the expression of HIF, thereby influencing the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Amidation: The brominated benzamide is then reacted with piperidine to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-alkylated product, while reduction can produce the corresponding amine or alcohol .
Scientific Research Applications
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to modulate specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a pyridine ring instead of a piperidine ring.
4-Bromo-N-Cbz-piperidine: Contains a benzyl carbamate group instead of a benzamide group.
Uniqueness
4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-bromo-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNDQHUDWGOXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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